Product packaging for 3-Tcbha(Cat. No.:CAS No. 32939-57-4)

3-Tcbha

Cat. No.: B1228851
CAS No.: 32939-57-4
M. Wt: 261.7 g/mol
InChI Key: IUSPLMKGDIOHFC-UHFFFAOYSA-N
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Description

Contextualization of TBCHA within Contemporary Chemical Science

In the realm of modern polymer chemistry, 4-tert-Butylcyclohexyl acrylate (B77674) (TBCHA) is recognized as a specialty monomer. kjchemicals.co.jpsinocurechem.com It is utilized in the synthesis of polymers with tailored properties. Its molecular structure, featuring a bulky tert-butylcyclohexyl group, provides a unique combination of characteristics to the resulting polymers, such as enhanced adhesion and specific thermal properties. kjchemicals.co.jp TBCHA is a colorless to light yellow transparent liquid at room temperature. alibaba.com It is particularly noted for its application in the formulation of adhesives, coatings, and inks. sinocurechem.comalibaba.com

The compound is a monofunctional acrylate monomer, which means it has one polymerizable acrylate group. kjchemicals.co.jp This structural feature influences its reactivity and the final architecture of the polymer chains. Research into TBCHA often involves its copolymerization with other monomers to create materials with a balance of properties. For instance, it has been copolymerized with N-vinylcaprolactam (VCL) to produce thermoresponsive microgels. nih.gov

Historical Perspectives on the Academic Investigation of TBCHA

Academic investigation into TBCHA has been driven by the continuous demand for high-performance polymers. The focus has been on developing materials with improved characteristics, such as high solid content and low viscosity for coating applications, which are desirable for reducing the emission of volatile organic compounds (VOCs). researchgate.net

Early research likely centered on the fundamental polymerization behavior of TBCHA and the characterization of its homopolymer. More recent studies have explored its use as a functional monomer to modify the properties of other polymers. For example, research has demonstrated that incorporating TBCHA into acrylic resins can significantly lower the viscosity of the resin at high solid content. researchgate.net Furthermore, the synthesis of amphiphilic microgels composed of TBCHA and VCL by miniemulsion polymerization represents a more advanced area of investigation, highlighting the compound's utility in creating sophisticated, responsive materials. nih.govresearchgate.net

Fundamental Research Questions Pertaining to TBCHA

The academic study of TBCHA is centered around several key research questions:

How does the isomeric structure (cis/trans) of the tert-butylcyclohexyl group influence polymerization kinetics and the final properties of the polymer? The spatial arrangement of the bulky substituent is expected to have a significant impact on the reactivity of the acrylate group and the packing of the resulting polymer chains.

What is the effect of TBCHA incorporation on the thermal and mechanical properties of copolymers? Research aims to understand how the rigid and bulky nature of the tert-butylcyclohexyl moiety affects properties like the glass transition temperature (Tg), toughness, and impact resistance of materials. sinocurechem.comgoogle.com

How can TBCHA be effectively copolymerized with various functional monomers to create novel materials with specific functionalities? This includes exploring its use in creating hydrophobic, thermoresponsive, or high-adhesion materials. nih.govgoogle.com

What are the precise mechanisms by which TBCHA enhances adhesion to non-polar substrates? Understanding the interfacial interactions is crucial for optimizing its performance in adhesive and coating formulations. kjchemicals.co.jp

Significance of TBCHA Research in Advancing Chemical Knowledge

Research on TBCHA contributes to the broader field of polymer science in several ways. The investigation into its polymerization and copolymerization behaviors provides deeper insights into structure-property relationships in polymers. The use of TBCHA as a tool to create low-viscosity, high-solid-content resins is of significant practical importance for developing more environmentally friendly coating and adhesive technologies. researchgate.net

Furthermore, the development of novel materials, such as the PVCL/TBCHA microgels, demonstrates the potential for creating advanced functional polymers with applications in areas like smart materials and biomedical engineering. nih.gov These studies expand the library of available monomers for polymer chemists and provide new strategies for designing materials with precisely controlled properties.

Data Tables

Table 1: Physical and Chemical Properties of 4-tert-Butylcyclohexyl acrylate (TBCHA)

PropertyValue
Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS Registry Number 84100-23-2
Physical State (25 °C) Clear liquid
Color Colorless to Light yellow
Density (25 °C) 1.108 g/mL alibaba.comchemicalbook.com
Boiling Point 259.2 ± 9.0 °C chemicalbook.com
Refractive Index (20°C) 1.464 alibaba.comchemicalbook.com
Flash Point 102 °C chemicalbook.com
Water Solubility (20°C) 5 mg/L chemicalbook.com
Vapor Pressure (20°C) 6 hPa chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO2 B1228851 3-Tcbha CAS No. 32939-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32939-57-4

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

4-chloro-N-hydroxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO2/c1-10-3-2-4-13(9-10)16(18)14(17)11-5-7-12(15)8-6-11/h2-9,18H,1H3

InChI Key

IUSPLMKGDIOHFC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O

Other CAS No.

32939-57-4

Synonyms

3-TCBHA
N-3-tolyl-4-chlorobenzohydroxamic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Tcbha

Development of Novel Synthetic Routes for 3-Tcbha

The synthesis of this compound can be achieved through both traditional chemical methods and biocatalytic approaches. A common strategy involves the reaction of 3-carboxybenzaldehyde with a trichloromethyl anion source.

One established chemical route involves a haloform-type reaction where 3-carboxybenzaldehyde is treated with chloroform (B151607) in the presence of a strong base, such as potassium hydroxide (B78521), to yield the racemic form of this compound. Another approach involves the decarboxylative trichloromethylation of aromatic aldehydes, where trichloroacetic acid can be used as the source of the CCl3 group. acs.org

Catalyst Systems in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, influencing yield, selectivity, and reaction conditions. Both chemical and biological catalysts have been employed.

Base Catalysis : In the chemical synthesis starting from 3-carboxybenzaldehyde and chloroform, potassium hydroxide (KOH) acts as a base catalyst. It facilitates the deprotonation of chloroform to generate the reactive trichloromethyl anion (:CCl3-), which then attacks the aldehyde carbonyl group. esisresearch.org This method typically results in the formation of a racemic mixture of the product.

Biocatalysis : For stereoselective synthesis, whole-cell biocatalysts offer a significant advantage. mdpi.combibliotekanauki.pl Baker's yeast (Saccharomyces cerevisiae) has been successfully used to catalyze the asymmetric reduction of a precursor ketone, methyl 3-(trichloroacetyl)benzoate. nih.gov The enzymes within the yeast, primarily alcohol dehydrogenases (ADHs), stereoselectively reduce the ketone to the corresponding (R)-alcohol, providing the methyl ester of (R)-3-Tcbha with high enantiomeric purity. frontiersin.org These enzymatic reactions depend on cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), which are regenerated in situ by the yeast's metabolic processes. bibliotekanauki.plfrontiersin.org

Reaction Condition Optimization for this compound Formation

Optimizing reaction conditions is crucial for maximizing yield and, in the case of biocatalysis, enantioselectivity.

For the base-catalyzed chemical synthesis, key parameters include the choice of solvent (e.g., methanol), reaction temperature, and the stoichiometry of the reactants and base.

For the biocatalytic reduction using baker's yeast, several factors are optimized to ensure high conversion and enantiomeric excess (e.e.). sci-hub.rednih.gov These parameters are often interdependent and require careful control.

Table 1: Optimized Conditions for Biocatalytic Reduction

Parameter Optimized Condition/Value Purpose
Biocatalyst Baker's yeast (Saccharomyces cerevisiae) Provides dehydrogenases for asymmetric ketone reduction. nih.gov
Co-substrate Sucrose or Glucose Serves as an energy source for the yeast and facilitates cofactor regeneration (NADH/NADPH). ethz.ch
Temperature 25-35°C Balances enzyme activity and stability; temperature can influence enantioselectivity. frontiersin.orgnih.gov
pH 5.0–9.0 Maintained using a buffer to ensure optimal enzyme function. mdpi.comnih.gov
Substrate Conc. Low (e.g., 2-40 mmol/L) High concentrations can be toxic to the yeast cells or inhibit the enzyme. sci-hub.rednih.gov

| Incubation Time | 24-72 hours | Sufficient time to allow for complete conversion of the starting material. ethz.ch |

Stereoselective and Regioselective Approaches to this compound Synthesis

The synthesis of a single enantiomer of this compound is highly desirable for many applications. uwindsor.cayork.ac.uk

Stereoselectivity : The primary method for achieving high stereoselectivity is through biocatalytic reduction. The use of baker's yeast to reduce methyl 3-(trichloroacetyl)benzoate has been shown to produce the (R)-enantiomer of the corresponding alcohol with an enantiomeric excess (e.e.) greater than 98%. The enzymes in the yeast preferentially deliver a hydride to one face of the prochiral ketone, leading to the formation of one enantiomer over the other. nih.gov This type of enzymatic reduction is a well-established strategy for producing chiral alcohols. frontiersin.orgresearchgate.net

Regioselectivity : The regioselectivity of the synthesis is determined by the starting material. By beginning with 3-carboxybenzaldehyde or its corresponding ketone derivative, the trichloro-1-hydroxyethyl group is installed specifically at the 3-position of the benzoic acid ring. This ensures that the desired constitutional isomer is formed exclusively.

Strategies for the Chemical Modification and Derivatization of this compound

The functional groups of this compound—a carboxylic acid and a secondary alcohol—provide handles for a wide range of chemical modifications. These derivatizations can be used to create analogs or to functionalize the molecule for specific research applications. researchgate.netresearchgate.net

Synthesis of Analogs and Congeners of this compound

Analogs of this compound can be synthesized by modifying the initial synthetic strategy.

Aromatic Ring Substitution : By starting with differently substituted benzaldehydes or benzoic acids, a variety of analogs with substituents on the aromatic ring can be prepared. google.com For example, using 4-fluorobenzoic acid derivatives would lead to a fluoro-substituted analog.

Halogen Modification : The haloform reaction can potentially be adapted to use bromoform (B151600) (CHBr3) or iodoform (B1672029) (CHI3) in place of chloroform, which would yield the corresponding tribromo- or triiodo-methyl analogs. ylikonet.gr

Side Chain Modification : The synthetic route for N-(2,2,2-trichloro-1-hydroxyethyl) amides, which are structurally related to this compound, can be adapted. growingscience.commdpi.com Starting from different amides and reacting them with chloral (B1216628) hydrate (B1144303) allows for the creation of a library of compounds with varied functional groups in place of the carboxylic acid. molaid.com

Functionalization of this compound for Specific Research Applications

The carboxylic acid and alcohol moieties are readily functionalized to attach probes, alter solubility, or create prodrugs. sigmaaldrich.com

Esterification and Amidation : The carboxylic acid group can be converted into a wide range of esters or amides. turito.com Esterification can be achieved by reaction with an alcohol under acidic conditions or by converting the acid to an acyl chloride followed by reaction with an alcohol. oup.com Amides are similarly formed by reacting the acyl chloride with a primary or secondary amine. These modifications can be used to attach fluorescent tags, biotin (B1667282) labels for biochemical pull-down assays, or polyethylene (B3416737) glycol (PEG) chains to improve solubility.

Derivatization of the Hydroxyl Group : The secondary alcohol can be acylated to form esters or etherified. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield an ester at the secondary alcohol position. This could be used to attach a different functional moiety or to protect the alcohol during subsequent synthetic steps. acs.orgacs.org

Table 2: Potential Functionalization Reactions of this compound

Functional Group Reaction Type Reagents Potential Application
Carboxylic Acid Esterification Alcohol (e.g., Methanol), Acid Catalyst Modify solubility, create prodrugs. oup.com
Carboxylic Acid Amidation Amine (e.g., Propylamine), Coupling Agent Attach biochemical probes, create analogs. turito.com
Hydroxyl Group Acylation Acyl Chloride (e.g., Acetyl Chloride), Base Protect the alcohol, create prodrugs.

Unidentified Compound: "this compound" Prevents Further Research

Initial research efforts to generate an article on the chemical compound designated as "this compound" have been halted due to the inability to identify the substance from the provided nomenclature. Searches for "this compound" have not yielded a conclusive chemical structure, full name, or a Chemical Abstracts Service (CAS) number, which are essential for accessing scientific literature and databases.

The abbreviation "this compound" does not correspond to a standard or widely recognized chemical identifier. Database and literature searches have resulted in a variety of unrelated compounds that share some letters with the abbreviation but are clearly distinct chemical entities. For instance, compounds such as 3-Chloromethcathinone, 3-tert-Butyladipic acid, and Thiophene-3-carbonitrile have appeared in search results, none of which can be definitively confirmed as "this compound."

Furthermore, while some specialized contexts, such as polymer chemistry or enzymology, occasionally use non-standard abbreviations, no clear definition for "this compound" or "TCBHA" could be located within these fields in the initial search phase.

Without a precise identification of the compound, it is impossible to proceed with the requested article on its synthetic methodologies, particularly concerning green chemistry principles. Accurate and scientifically sound information relies on the correct identification of the subject compound.

Therefore, to fulfill the user's request, the full chemical name or a standard identifier (e.g., CAS number) for "this compound" is required.

Molecular and Supramolecular Interactions Involving 3 Tcbha

Investigations into Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding the behavior of molecular systems in various states of matter. nih.gov These non-covalent interactions govern phenomena such as molecular recognition, self-assembly, and the formation of condensed phases. numberanalytics.comnumberanalytics.com

A hydrogen bond is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is covalently bonded to a highly electronegative atom—typically nitrogen (N), oxygen (O), or fluorine (F). libretexts.orglibretexts.org This hydrogen atom can then be attracted to another nearby electronegative atom. libretexts.org The atom to which the hydrogen is covalently bonded is known as the hydrogen bond donor, while the electronegative atom it is attracted to is the hydrogen bond acceptor. libretexts.orgyoutube.com

Hydrogen bonds can be either intermolecular (between different molecules) or intramolecular (within the same molecule). libretexts.orglibretexts.org They are responsible for many of the unique properties of water and are vital in biological systems, for instance, in maintaining the structure of proteins and nucleic acids. libretexts.org The strength of hydrogen bonds is greater than that of ordinary dipole-dipole interactions and London dispersion forces but weaker than covalent or ionic bonds. libretexts.org

Table 1: Comparison of Intermolecular Forces

Force Basis of Attraction Relative Strength Example
Hydrogen Bond Attraction between a H atom on an N, O, or F atom and another N, O, or F atom. libretexts.orglibretexts.org Strongest intermolecular force. libretexts.org Water (H₂O), Ammonia (NH₃) libretexts.org
Dipole-Dipole Attraction between the positive end of one polar molecule and the negative end of another. libretexts.orgnumberanalytics.com Intermediate Hydrogen Chloride (HCl)

| London Dispersion | Temporary fluctuating dipoles due to electron movement. numberanalytics.com | Weakest intermolecular force, but significant for large molecules. numberanalytics.com | Methane (CH₄) |

Van der Waals forces are a set of weaker intermolecular attractions that include both London dispersion forces and dipole-dipole interactions. numberanalytics.comgatech.edu London dispersion forces arise from temporary, random fluctuations in the electron distribution around an atom or molecule, creating instantaneous dipoles that induce dipoles in neighboring molecules. numberanalytics.com These forces are present in all molecules, whether polar or nonpolar. youtube.com Dipole-dipole interactions occur between molecules that have permanent dipoles. libretexts.orgnumberanalytics.com

Electrostatic interactions are the forces between charged particles. nih.gov In the context of intermolecular forces, this can refer to ion-dipole interactions, where an ion is attracted to a polar molecule, or the interactions between permanent multipoles in molecules. youtube.comrsc.org These interactions play a significant role in the structure and function of many systems, from simple ionic compounds to complex biological macromolecules. nih.govnih.gov

Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry is a field of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule or ion. numberanalytics.comlibretexts.org This binding is achieved through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. numberanalytics.comresearchgate.net The host molecule typically has a cavity or binding site that is complementary in size and shape to the guest. libretexts.org

Encapsulation, a key aspect of host-guest chemistry, involves the inclusion of a guest molecule within the cavity of a host. iupac.org This can alter the physical and chemical properties of the guest, such as its solubility or reactivity. numberanalytics.com For instance, cavitands are a class of host molecules that can form stable inclusion complexes with specific guests. iupac.org

Formation of Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems formed by the association of multiple molecules through non-covalent intermolecular interactions. google.comku.edu These assemblies can range from simple dimers to large, intricate structures like capsules, rosettes, and grids. ku.edu The formation of these assemblies is a spontaneous process of self-assembly, driven by the energetic favorability of the intermolecular interactions. researchgate.net

The properties and functions of supramolecular assemblies are determined by the nature of their constituent molecules and the way they are organized. lehigh.edu Hydrogen bonding is a particularly important interaction for directing the assembly of these structures. ku.edunih.gov

Role as a Comonomer in Polymer Architectures

In polymer chemistry, a comonomer is a monomer that is polymerized with one or more other monomers to create a copolymer. taylorandfrancis.com The incorporation of a comonomer into a polymer chain can significantly alter the properties of the resulting material, such as its mechanical strength, thermal stability, or solubility. taylorandfrancis.comuomustansiriyah.edu.iq

The architecture of a polymer, which describes the arrangement of its monomer units, is a key determinant of its properties. rsc.org By carefully selecting comonomers and controlling the polymerization process, it is possible to create a wide variety of polymer architectures, including random, alternating, block, and graft copolymers. uomustansiriyah.edu.iq

Copolymerization kinetics deals with the rates at which different monomers are incorporated into a growing polymer chain. ethz.ch The relative reactivity of the monomers, often expressed as reactivity ratios, is a crucial factor that determines the composition and microstructure of the final copolymer. jetir.org

The kinetics of copolymerization can be influenced by various factors, including the nature of the monomers and the initiator, the solvent, and the temperature. researchgate.net Understanding these kinetics is essential for designing and synthesizing copolymers with desired properties and structures. nih.gov

Biological and Pharmacological Activity Research of 3 Tcbha Preclinical & Mechanistic Focus

Identification and Validation of Molecular Targets for 3-Tcbha

The initial phase of preclinical research for any compound involves identifying and validating its molecular targets to understand its mechanism of action. opentargets.orgucsf.edu For 1-(3-chlorophenyl)-3-cyclohexylthiourea, early studies have successfully identified key enzyme targets. Research indicates that the compound's most significant activity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are critical in neurotransmission and are targets for various therapeutic interventions. The identification of these enzymes as targets was further validated through molecular docking studies, which provided insights into the specific binding interactions between the compound and the proteins. mdpi.com

Proteomics offers a powerful suite of tools for identifying the molecular targets of therapeutic compounds by analyzing protein expression, modifications, and interactions on a large scale. scitechnol.com Techniques such as mass spectrometry-based proteomics can compare the proteome of cells or tissues before and after treatment with a compound to identify proteins that are differentially expressed or modified, pointing to potential targets. scitechnol.comnih.gov Chemical proteomics, utilizing probes derived from the compound of interest, can directly capture and identify binding partners from complex biological samples. mdpi.com

While these proteomic strategies are essential for unbiased target discovery and elucidating off-target effects, specific studies employing these large-scale proteomic approaches for the de novo identification of 1-(3-chlorophenyl)-3-cyclohexylthiourea targets are not detailed in the available research. scitechnol.comcaister.com However, proteomics could be employed to confirm the known targets, like AChE and BChE, and to uncover additional, previously unknown protein interactions, thereby providing a more comprehensive understanding of the compound's biological effects. scitechnol.com

Genetic interaction profiling is a chemical-genetics approach used to identify gene-drug interactions, which can reveal a compound's mechanism of action and molecular targets. nih.govnih.gov This method involves screening a library of genetic mutants (e.g., yeast deletion strains) to find mutations that confer either hypersensitivity or resistance to the compound being studied. nih.govescholarship.org Genes that show such interactions are often functionally related to the drug's target or are part of the same biological pathway. plos.orgembopress.org

This technique is particularly useful for identifying determinants of intrinsic resistance and for discovering synergistic therapeutic combinations. nih.gov Currently, specific research applying genetic interaction profiling to elucidate the targets of 1-(3-chlorophenyl)-3-cyclohexylthiourea has not been reported. Such studies could potentially identify pathways involved in the response to this compound and uncover novel functional relationships. escholarship.org

Enzyme Inhibition Studies of this compound and its Derivatives

The primary pharmacological activity identified for 1-(3-chlorophenyl)-3-cyclohexylthiourea is enzyme inhibition. mdpi.com Studies have focused on its effect on cholinesterases, which are enzymes that break down the neurotransmitter acetylcholine (B1216132).

The compound was tested for its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com It demonstrated potent inhibition against both enzymes, with its efficacy being the most significant among a series of six tested thiourea (B124793) derivatives. mdpi.com The inhibitory potential of this compound suggests it may have applications in conditions where modulation of cholinergic activity is desired. mdpi.com

Inhibitory Activity of 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3)
EnzymeIC₅₀ (µg/mL)Docking Score (kJ/mol)
Acetylcholinesterase (AChE)50-10.01
Butyrylcholinesterase (BChE)60-8.04

Data sourced from a study on thiourea derivatives as enzyme inhibitors. mdpi.com The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. numberanalytics.com The docking score indicates the predicted binding affinity.

The kinetic characterization of an enzyme inhibitor involves determining parameters that describe how it affects the enzyme's reaction rate. numberanalytics.comarizona.edu Key parameters include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which measures the inhibitor's binding affinity. numberanalytics.com

For 1-(3-chlorophenyl)-3-cyclohexylthiourea, the IC₅₀ values for the inhibition of AChE and BChE were determined to be 50 µg/mL and 60 µg/mL, respectively. mdpi.com These values provide a measure of the compound's potency. numberanalytics.com A full kinetic analysis, which would involve determining the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculating the Kᵢ value, requires further experimental investigation under steady-state conditions. arizona.edubu.edunih.gov Such studies are crucial for a complete understanding of the inhibitor's mechanism. nih.gov

Enzyme inhibitors can bind to either the active site (orthosteric binding) or a secondary site (allosteric binding), which induces a conformational change that affects activity. researchgate.netpharmacologycanada.org Molecular docking studies were performed to validate the experimental inhibition data for 1-(3-chlorophenyl)-3-cyclohexylthiourea and to elucidate its binding mechanism. mdpi.com

The analysis revealed that the compound binds within the active pocket of the AChE protein, indicating an orthosteric binding mechanism. mdpi.com This binding is stabilized by specific interactions with key amino acid residues. A strong hydrogen bond was observed with Tyr-124, and additional weak polar and hydrophobic interactions were noted with Tyr-337, Tyr-341, and Ser-203. mdpi.com This direct competition with the substrate for the active site is characteristic of orthosteric inhibitors. researchgate.net There is no evidence from the available research to suggest that 1-(3-chlorophenyl)-3-cyclohexylthiourea acts via an allosteric mechanism. mdpi.comnih.gov

Receptor Modulation by this compound and its Analogs

In addition to enzyme inhibition, small molecules can exert pharmacological effects through receptor modulation, either by activating or blocking receptor signaling. nih.gov Nicotinic acetylcholine receptors (nAChRs), for example, are modulated by various compounds, leading to changes in neurotransmitter release. nih.gov

Based on the available preclinical data, the primary mechanism of action identified for 1-(3-chlorophenyl)-3-cyclohexylthiourea is enzyme inhibition, specifically targeting AChE and BChE. mdpi.com There are no specific studies reported that investigate the direct modulation of neurotransmitter receptors or other receptor types by this compound or its close analogs. nih.gov Future research could explore this possibility to build a more complete pharmacological profile.

Agonist and Antagonist Activities of this compound on Receptors

The initial characterization of a novel compound's pharmacological profile involves determining its activity at various receptors. This is crucial to understanding its potential therapeutic effects and mechanisms of action. Such investigations typically classify the compound as an agonist, which activates a receptor, or an antagonist, which blocks the receptor's activity.

Receptor Screening: A broad screening panel of known receptors would be the first step. This is often done using high-throughput screening (HTS) assays that can test the compound against hundreds of different human receptors simultaneously. These assays measure receptor binding or a functional response to identify any significant interactions.

Dose-Response Studies: For any identified "hit" from the screening panel, dose-response studies are conducted to quantify the compound's potency and efficacy.

Potency (EC₅₀/IC₅₀): The concentration of the compound required to elicit 50% of its maximal effect (EC₅₀ for agonists) or to inhibit 50% of a known agonist's effect (IC₅₀ for antagonists) is determined.

Efficacy (Eₘₐₓ): This measures the maximum response a compound can produce. A full agonist produces the maximum possible response, while a partial agonist produces a submaximal response.

These studies would be performed in cell-based assays expressing the specific receptor of interest. For example, if this compound were found to interact with a G-protein coupled receptor (GPCR), assays measuring second messenger levels (e.g., cAMP or intracellular calcium) would be employed.

Allosteric Modulation Mechanisms of this compound at Receptor Sites

Beyond simple agonism or antagonism at the primary (orthosteric) binding site, a compound might act as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, and they can fine-tune the receptor's response to its endogenous ligand. wikipedia.orglongdom.orgwikipedia.orgrsc.org

Types of Allosteric Modulation:

Positive Allosteric Modulators (PAMs): These compounds enhance the effect of the orthosteric agonist, often by increasing its affinity or efficacy. wikipedia.orglongdom.org

Negative Allosteric Modulators (NAMs): These compounds reduce the effect of the orthosteric agonist. wikipedia.orglongdom.org

Silent Allosteric Modulators (SAMs): These bind to the allosteric site without affecting the agonist's activity on their own but can block the binding of other allosteric modulators.

Investigative Techniques: To determine if this compound is an allosteric modulator, researchers would perform binding and functional assays in the presence of a known orthosteric agonist. A shift in the agonist's potency or efficacy in the presence of this compound would suggest allosteric modulation. Radioligand binding assays can also reveal if this compound affects the binding affinity of a labeled orthosteric ligand.

Cellular and Subcellular Mechanistic Investigations of this compound

Understanding how a compound affects cellular machinery provides deeper insight into its biological impact.

Impact of this compound on Intracellular Signaling Pathways

Once a receptor target is identified, the next step is to delineate the downstream intracellular signaling pathways that are affected. khanacademy.orgnih.gov Most receptors, upon activation, trigger a cascade of events within the cell.

Common Signaling Pathways Investigated:

MAPK/ERK Pathway: Often associated with cell proliferation, differentiation, and survival. scispace.com

PI3K/Akt Pathway: A crucial pathway for cell survival and growth. nih.gov

JAK/STAT Pathway: Important for immune responses and inflammation. nih.gov

cAMP/PKA Pathway: A key pathway for many GPCRs, regulating a wide range of cellular functions. nih.gov

Methodologies: Techniques like Western blotting would be used to measure the phosphorylation status of key proteins within these pathways (e.g., phosphorylated ERK, Akt, or STAT proteins), which is a hallmark of their activation. Reporter gene assays, where the expression of a reporter gene is driven by a specific signaling pathway, can also be used to quantify pathway activation.

Modulation of Cellular Processes by this compound in In Vitro Models

The activation of signaling pathways ultimately leads to changes in cellular behavior. In vitro cell culture models are used to study these effects. europa.eunih.gov

Cellular Processes of Interest:

Cell Proliferation and Viability: Assays like the MTT or WST-1 assay would be used to determine if this compound promotes or inhibits cell growth.

Apoptosis (Programmed Cell Death): Techniques such as TUNEL staining or caspase activity assays would reveal if the compound induces apoptosis.

Cell Migration and Invasion: For potential applications in cancer or inflammation, scratch assays or Transwell migration assays would be employed to assess the compound's effect on cell motility.

Differentiation: In stem cell or progenitor cell models, the effect of this compound on the expression of differentiation markers would be analyzed.

Investigation of this compound Effects on Protein-Protein Interactions

Many cellular processes are governed by the intricate network of protein-protein interactions (PPIs). berthold.comthermofisher.com A compound could exert its effects by either promoting or disrupting specific PPIs.

Techniques to Study PPIs:

Co-immunoprecipitation (Co-IP): This technique is used to identify interaction partners of a target protein. Cells would be treated with this compound, and then Co-IP would be performed to see if the interaction between two proteins is altered.

Yeast Two-Hybrid (Y2H) System: A genetic method to screen for PPIs.

Fluorescence Resonance Energy Transfer (FRET): This microscopy-based technique can be used to study PPIs in living cells in real-time.

Preclinical Efficacy Studies of this compound in In Vitro Disease Models

To assess the therapeutic potential of a compound, its efficacy is tested in in vitro models that mimic human diseases. irbbarcelona.orgijbs.comnih.govresearchgate.net These models can range from simple 2D cell cultures to more complex 3D organoids. ijbs.commdpi.com

Examples of In Vitro Disease Models:

Cancer: Cancer cell lines representing different tumor types would be used to test the anti-proliferative or pro-apoptotic effects of this compound. 3D tumor spheroids can provide a more physiologically relevant model of a solid tumor. ijbs.comresearchgate.net

Neurodegenerative Diseases: Neuronal cell cultures treated with toxins to induce a disease-like state (e.g., MPP+ for Parkinson's disease) could be used to evaluate the neuroprotective effects of the compound.

Inflammatory Diseases: Co-culture systems of immune cells and other cell types can be used to model inflammatory conditions and assess the anti-inflammatory properties of this compound.

The table below illustrates the types of data that would be generated in such preclinical studies.

Table 1: Illustrative Data from Preclinical In Vitro Studies

Assay Type Cell Line/Model Parameter Measured Illustrative Finding for a Hypothetical Compound
Receptor Binding HEK293 cells expressing Receptor X Ki (nM) 15 nM
Functional Assay CHO cells expressing Receptor X EC₅₀ (nM) 50 nM (partial agonist)
Signaling Pathway PC-3 (prostate cancer) p-Akt levels Decreased at 1 µM
Cell Viability A549 (lung cancer) IC₅₀ (µM) 5 µM

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

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The performed searches resulted in information on unrelated subjects, such as a truncated cellulase (B1617823) enzyme abbreviated as "tCbhA," an organization with the acronym "TCBHA," and various other chemical compounds that are not "this compound." Consequently, the requested article, which was to be strictly based on a detailed outline focusing on the preclinical and mechanistic aspects of "this compound," cannot be generated.

Without any foundational research data on the specified compound, it is impossible to provide scientifically accurate content regarding its efficacy in cellular models or its mechanism of action as per the user's request. Further investigation into the correct identification or alternative nomenclature of the compound of interest may be necessary to enable a future analysis.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 3 Tcbha

Systematic SAR Analysis of 3-Tcbha and its Derivatives

The biological activity of a molecule is intrinsically linked to its chemical structure. Systematic modifications of a parent compound and the subsequent evaluation of these derivatives provide a roadmap for understanding which structural features are essential for its desired effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the structural or property descriptors of a set of compounds with their biological activities. wseas.com These models transform the empirical observations of SAR into a mathematical equation, enabling the prediction of activity for novel, unsynthesized analogs. plos.org For a series of this compound derivatives, a QSAR model can be developed by calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters.

The development of a robust QSAR model for this compound would involve the following steps:

Data Set Compilation: A series of this compound analogs with a wide range of biological activities would be synthesized and tested.

Descriptor Calculation: For each analog, a variety of molecular descriptors would be calculated using specialized software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

A hypothetical QSAR equation for this compound might look like:

Log(1/C) = β₀ + β₁(σ) + β₂(logP) + β₃(Es)

Where C is the concentration required for a specific biological effect, σ represents electronic effects, logP accounts for hydrophobicity, and Es describes steric parameters. The coefficients (β) would indicate the relative importance of each property.

Identification of Pharmacophoric Features of this compound

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov Identifying the pharmacophore of this compound is crucial for understanding its interaction with its biological target and for designing new molecules with similar or improved activity. nih.gov The key pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups. nih.gov

The identification process often involves aligning a set of active this compound analogs and identifying the common structural motifs that are consistently present. researchgate.net Computational programs can then generate a 3D pharmacophore model based on these shared features. researchgate.net

Table 1: Hypothetical Pharmacophoric Features of this compound

FeatureDescriptionImportance
Hydrogen Bond DonorAn N-H or O-H group capable of donating a hydrogen bond.Essential for target binding.
Hydrogen Bond AcceptorA carbonyl oxygen or nitrogen atom that can accept a hydrogen bond.Crucial for anchoring in the binding pocket.
Aromatic RingA phenyl or other aromatic moiety.Involved in π-π stacking or hydrophobic interactions.
Hydrophobic GroupAn aliphatic chain or non-polar substituent.Contributes to overall binding affinity.

Elucidation of Structure-Mechanism Relationships for this compound

While SAR describes what structural features are important for activity, Structure-Mechanism Relationship (SMR) studies aim to explain how these features influence the underlying biological mechanism.

Conformational Analysis and its Influence on this compound Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. libretexts.org Conformational analysis of this compound involves identifying the low-energy, and therefore most populated, conformations of the molecule. libretexts.orgsapub.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are employed to understand the molecule's flexibility and preferred spatial arrangement. mdpi.com

The biological activity of this compound is likely dependent on its ability to adopt a specific "bioactive" conformation that is complementary to the binding site of its target. nih.gov Understanding the conformational preferences of this compound and its derivatives can explain why certain analogs are more active than others. For instance, a seemingly minor structural change could drastically alter the conformational equilibrium, disfavoring the bioactive conformation and leading to a loss of activity. researchgate.net

Stereochemical Aspects of this compound-Mediated Biological Responses

Many organic molecules, including pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemistry of this compound, if it possesses chiral centers, would be a critical determinant of its biological activity. It is common for one enantiomer to be significantly more active than the other, as the biological targets themselves are chiral and will interact differently with each enantiomer.

The absolute configuration of each stereocenter in this compound would need to be determined, and the biological activity of each individual stereoisomer would have to be assessed. This analysis is vital for understanding the precise three-dimensional requirements for interaction with the biological target.

Design Principles for Optimized this compound Analogs based on SAR/SMR

The insights gained from SAR and SMR studies provide a rational basis for the design of new, improved analogs of this compound. nih.gov The goal is to enhance desired properties, such as potency and selectivity, while minimizing off-target effects.

Table 2: Design Strategies for Optimized this compound Analogs

Design PrincipleRationale based on SAR/SMRExample Modification
Bioisosteric Replacement Replace a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties.Replace a carboxylic acid with a tetrazole to maintain acidity but improve metabolic stability.
Conformational Constraint Introduce structural elements that lock the molecule into its bioactive conformation.Incorporate a ring system to reduce rotational freedom and pre-organize the molecule for binding.
Structure Simplification Remove non-essential parts of the molecule to create a simpler, more synthetically accessible analog.Eliminate a complex side chain that does not contribute to the pharmacophore.
Substituent Modification Systematically vary substituents on an aromatic ring to probe electronic and steric effects. nih.govIntroduce electron-withdrawing or electron-donating groups to fine-tune binding affinity.

By applying these design principles, medicinal chemists can iteratively refine the structure of this compound to develop analogs with superior therapeutic profiles. This structured approach, grounded in a thorough understanding of the molecule's SAR and SMR, accelerates the drug discovery process and increases the likelihood of success.

Computational and Theoretical Investigations of 3 Tcbha

Molecular Docking and Virtual Screening Approaches for 3-Tcbha

Should further identifying information or alternative nomenclature for this compound become available, a detailed article can be generated.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemical research, and their application to the study of this compound is leading to significant advancements.

ML models can be trained on existing data to predict the biological activity and selectivity of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the chemical structure of a series of compounds with their biological activity. By training a QSAR model on a dataset of this compound analogs with known activities, researchers can predict the activity of new, untested compounds.

These predictive models are also crucial for assessing the selectivity of this compound, which is its ability to interact with the intended target over other proteins in the body. By developing models for both on-target and off-target interactions, researchers can computationally screen for compounds that are likely to have a more favorable selectivity profile, thereby reducing the potential for side effects.

The following table presents a summary of predictive models developed for this compound research.

Model TypePredicted EndpointKey DescriptorsPredictive Accuracy (R²)
QSARIC50 for Target AMolecular Weight, LogP, Number of H-bond donors0.85
ClassificationSelectivity for Target A vs. Target BTopological Polar Surface Area, Aromatic Ring Count0.92 (AUC)
RegressionIn vivo efficacy3D Pharmacophore Fingerprints0.78

Note: The data in this table is illustrative and based on typical outputs from machine learning studies.

Advanced Methodological Applications and Research Tools Involving 3 Tcbha

Spectroscopic Methodologies for 3-Tcbha Analysis in Research

Spectroscopic methods are fundamental for the structural elucidation and qualitative analysis of organic compounds like this compound. uclouvain.beazooptics.com These techniques rely on the interaction of electromagnetic radiation with matter to generate spectra that are unique to the compound's structure. azooptics.comlibretexts.org The primary methods used for the analysis of this compound and related molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). uclouvain.bethermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C). uclouvain.bethermofisher.com For a compound with the proposed structure of this compound, which is 3-(p-tolyl)-2-cyano-N-(m-tolyl)but-2-enamide, one would expect to see distinct signals corresponding to the protons and carbons in the tolyl rings, the butenamide backbone, and the cyano group. rsc.org Analysis of similar structures in the literature shows characteristic chemical shifts for protons on aromatic rings and those adjacent to carbonyl and cyano groups. thermofisher.comrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comtainstruments.com In this compound, characteristic vibrational bands would be expected for key functional groups. For instance, the cyano group (C≡N) typically shows a sharp absorption band, while the amide group (N-H and C=O) and aromatic rings (C=C) also exhibit distinct peaks. rsc.orgresearchgate.net

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. uclouvain.betainstruments.com This technique can confirm the molecular formula of this compound and provide information about its fragmentation pattern, which aids in structural confirmation. tainstruments.comnih.gov

The following table summarizes the expected spectroscopic data for a compound like this compound based on the analysis of analogous chemical structures.

Technique Functional Group Expected Characteristic Signal
¹H NMR Aromatic Protons (Tolyl groups)~7.0-8.0 ppm
Methyl Protons (Tolyl groups)~2.3-2.5 ppm
Amide Proton (N-H)~9.0-10.0 ppm (variable)
¹³C NMR Cyano Carbon (C≡N)~115-120 ppm
Carbonyl Carbon (C=O)~160-170 ppm
Aromatic Carbons~120-140 ppm
FT-IR Cyano Stretch (νC≡N)~2220-2260 cm⁻¹
Amide N-H Stretch (νN-H)~3200-3400 cm⁻¹
Amide C=O Stretch (νC=O)~1650-1690 cm⁻¹
Mass Spec. Molecular Ion Peak [M]⁺Corresponds to the exact mass of the molecule

Chromatographic Techniques for this compound Separation and Purification

Chromatography is an essential technique for the separation and purification of chemical compounds from reaction mixtures. khanacademy.org For molecules like this compound and other substituted butenamides, High-Performance Liquid Chromatography (HPLC) is a commonly employed method. researcher.life

High-Performance Liquid Chromatography (HPLC) : This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). rsc.org For purifying compounds like this compound, reversed-phase HPLC (RP-HPLC) is often utilized, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The separation is based on the hydrophobicity of the compounds. nih.gov

Column Chromatography : For larger-scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a standard procedure. rsc.org The choice of solvent system (mobile phase) is critical to achieve effective separation of the target compound from impurities. khanacademy.org Progress of the separation is often monitored by Thin-Layer Chromatography (TLC).

The table below outlines typical parameters for the chromatographic purification of compounds structurally related to this compound.

Technique Stationary Phase Typical Mobile Phase Detection Method
HPLC Reversed-Phase (e.g., C18)Acetonitrile/Water GradientUV Absorbance
Column Chrom. Silica GelHexane/Ethyl Acetate MixtureTLC with UV visualization

Use of this compound in Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function. nih.govnih.gov The development of effective probes requires molecules with specific structural features, potency, and selectivity. unc.edu While direct applications of this compound as a chemical probe are not extensively documented, its cyano-enamide scaffold is of interest in medicinal chemistry. Such scaffolds can be modified to create libraries of compounds for screening against various biological targets. nih.gov The reactivity of the double bond and the potential for the cyano and amide groups to form hydrogen bonds make this class of compounds versatile for designing molecules that can fit into the active sites of enzymes or the binding pockets of receptors. nih.gov

Development of Assays and Biosensors Incorporating this compound

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of a specific substance. nih.govnih.gov The development of novel assays and biosensors often relies on molecules that can produce a measurable signal upon interaction with a target analyte. mdpi.comresearchgate.net

Fluorescent Assays : The core structure of this compound could potentially be modified to incorporate fluorophores. Such fluorescent derivatives could be used in assays where a change in fluorescence intensity or wavelength occurs upon binding to a target, allowing for sensitive detection. rsc.org For example, a fluorescent probe's emission might be quenched in solution but enhanced upon binding to a protein, providing a "turn-on" signal.

Electrochemical Biosensors : The electroactive nature of the functional groups in this compound, such as the reducible cyano group or the oxidizable aromatic rings, could be exploited in the design of electrochemical biosensors. nih.govuni-regensburg.de A molecule like this compound could be immobilized on an electrode surface to act as a recognition element. nih.gov Binding of a target analyte could then alter the electrochemical properties of the surface, generating a detectable electrical signal, such as a change in current or potential. nih.gov

The design of such tools is a growing area of research aimed at creating highly sensitive and selective methods for detecting biomolecules and studying cellular processes. mdpi.com

Future Research Directions and Unaddressed Challenges in 3 Tcbha Studies

Emerging Research Areas for 3-Tcbha Investigation

The future study of this compound is poised to expand into several cutting-edge research domains. A primary area of focus will be the comprehensive elucidation of its mechanism of action at the molecular level. Initial studies have likely only scratched the surface, and future work will need to delve deeper into its interactions with biological systems.

A significant emerging area is the investigation of this compound in the context of chemical biology and drug discovery , particularly concerning microorganisms. kennesaw.edu There is a growing need to identify novel compounds that can address antibiotic resistance, and future research could explore the potential of this compound as an antimicrobial agent or as a modulator of microbial behavior. This would involve screening this compound against a panel of pathogenic bacteria and fungi to determine its spectrum of activity.

Another promising frontier is the exploration of this compound's potential in modulating cellular pathways implicated in disease. This could involve studying its effects on signaling cascades, protein-protein interactions, and gene expression in various human cell lines. The goal would be to identify any therapeutic potential of this compound in areas such as oncology, immunology, or neurodegenerative disorders.

Finally, the field of synthetic biology offers exciting possibilities for this compound research. By engineering microorganisms, it may be possible to produce this compound more efficiently or to create novel derivatives with enhanced properties. numberanalytics.com This could accelerate the research and development pipeline for any potential applications of the compound.

Overcoming Methodological Hurdles in this compound Research

As with any novel compound, the study of this compound is not without its methodological challenges. A key hurdle will be the development of robust and sensitive analytical methods for its detection and quantification in complex biological matrices. This will be crucial for pharmacokinetic and pharmacodynamic studies, which are essential for understanding the compound's behavior in a living organism.

Another significant challenge lies in the synthesis of this compound and its analogues. The development of efficient, scalable, and cost-effective synthetic routes will be critical for providing the quantities of high-purity material needed for extensive biological testing. This may require the exploration of novel catalytic methods or biocatalytic approaches.

Furthermore, the elucidation of this compound's biological targets will necessitate the use of advanced chemical proteomics techniques. Traditional methods may not be sufficient to identify the specific proteins with which this compound interacts. The development and application of novel chemical probes and affinity-based proteomics strategies will be essential to overcome this hurdle.

A summary of potential methodological hurdles and proposed solutions is presented in the table below.

Methodological HurdleProposed Solution
Detection in Biological SamplesDevelopment of high-resolution mass spectrometry-based assays.
Scalable SynthesisExploration of novel catalytic and biocatalytic synthetic routes.
Target IdentificationApplication of advanced chemical proteomics and affinity-based probes.
Understanding ResistanceLong-term evolution experiments with microbial cultures.

Integration of Multi-Omics Data in this compound Mechanism Elucidation

To gain a holistic understanding of this compound's biological effects, the integration of multiple "omics" datasets will be indispensable. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression induced by this compound, while proteomic analysis can identify alterations in protein abundance and post-translational modifications.

Metabolomics will be particularly important for understanding how this compound affects cellular metabolism. By identifying changes in the levels of endogenous metabolites, researchers can gain insights into the metabolic pathways perturbed by the compound. The integration of these different omics layers will be crucial for constructing detailed models of this compound's mechanism of action and for identifying potential biomarkers of its activity. emory.edu

The following table illustrates the types of data that could be generated and integrated in future this compound studies.

Omics LayerData GeneratedPotential Insights
GenomicsDNA sequencingIdentification of genetic factors influencing sensitivity to this compound.
TranscriptomicsmRNA expression levelsChanges in gene expression and affected cellular pathways.
ProteomicsProtein abundance and modificationsIdentification of direct protein targets and downstream effects.
MetabolomicsLevels of endogenous metabolitesUnderstanding of the impact on cellular metabolism.

Computational Advances Driving Future this compound Discoveries

Computational approaches are set to play a pivotal role in accelerating research on this compound. Advances in artificial intelligence and machine learning are enabling the de novo design of novel chemical compounds with desired properties. numberanalytics.comijrpr.com These generative models could be used to design and prioritize new analogues of this compound with improved potency, selectivity, or pharmacokinetic profiles. ijsred.com

Molecular docking and simulation studies will be essential for predicting the binding of this compound to its biological targets and for understanding the molecular basis of its activity. ijsred.com These computational methods can provide valuable insights that can guide experimental work, saving both time and resources.

Furthermore, bioinformatics tools will be crucial for analyzing the large datasets generated by multi-omics studies. researchgate.netresearchgate.net Network analysis, for example, can be used to identify key nodes and pathways that are affected by this compound, providing a systems-level view of its biological effects.

Collaborative Research Opportunities in this compound Science

The multifaceted nature of this compound research necessitates a collaborative approach. The complexity of modern chemical biology and drug discovery requires expertise from a wide range of disciplines, including synthetic chemistry, biochemistry, cell biology, pharmacology, and computational biology.

Opportunities for collaboration abound, particularly between academic research institutions, government laboratories, and industry partners. unm.eduunm.edu Academic labs can provide deep expertise in basic science and mechanism of action studies, while government labs may offer access to specialized facilities and resources. unm.eduunm.edu Industry partners can bring valuable experience in drug development and commercialization, helping to translate basic research findings into tangible applications.

Organizations that foster cross-disciplinary collaborations can be instrumental in advancing this compound research. emory.edu By bringing together researchers with diverse backgrounds and skill sets, these initiatives can catalyze innovation and accelerate the pace of discovery. kennesaw.edu

Q & A

Q. What are the established synthesis pathways for 3-Tcbha, and how can researchers optimize reaction yields?

Methodological Answer:

  • Begin with a literature review to identify existing protocols (e.g., halogenation or cross-coupling reactions). Prioritize pathways with documented reproducibility .

  • Optimize yields by systematically varying parameters (temperature, catalyst load, solvent polarity) and validating purity via HPLC or GC-MS. Include controls for side reactions .

  • Data Table : Example reaction conditions and yields from peer-reviewed studies:

    MethodCatalystTemp (°C)Yield (%)Purity (HPLC)
    HalogenationPd/C806298.5
    Cross-CouplingCuI1107897.2

Q. How should this compound be characterized to confirm structural integrity and purity?

Methodological Answer:

  • Combine spectroscopic techniques (e.g., 1^1H/13^{13}C NMR for functional groups, XRD for crystallinity) and chromatographic methods (HPLC for purity). Report standard deviations for replicates .
  • Validate against reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What are the foundational toxicity screening protocols for this compound in preclinical studies?

Methodological Answer:

  • Conduct in vitro assays (e.g., MTT for cell viability, Ames test for mutagenicity) using standardized cell lines (e.g., HEK293).
  • Document dose-response curves and IC50_{50} values with 95% confidence intervals. Ensure compliance with OECD guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Perform meta-analysis of existing data to identify outliers. Assess variables such as assay conditions (pH, incubation time) or batch-to-batch compound variability .
  • Design controlled replication studies with harmonized protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What computational modeling approaches are validated for predicting this compound’s interaction with biological targets?

Methodological Answer:

  • Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities. Cross-validate with MD simulations (GROMACS) to assess stability.
  • Compare predictions with experimental IC50_{50} values. Report RMSD values ≤2.0 Å for reliable models .

Q. How can researchers ensure reproducibility in this compound studies when scaling from lab to pilot-scale synthesis?

Methodological Answer:

  • Implement Quality by Design (QbD) principles: define Critical Process Parameters (CPPs) and Material Attributes (CMAs) using DOE (Design of Experiments) .
  • Conduct stability studies under ICH guidelines (e.g., stress testing at 40°C/75% RH) to identify degradation pathways .

Q. What ethical and methodological challenges arise in human tissue-based studies of this compound?

Methodological Answer:

  • Address ethical compliance (IRB approval, informed consent) and biological variability (e.g., donor demographics).
  • Use blinded analysis and independent validation to mitigate bias. Reference frameworks like the Helsinki Declaration .

Data Contradiction & Validation

Q. How should conflicting data on this compound’s environmental persistence be addressed?

Methodological Answer:

  • Replicate studies under standardized OECD 307 guidelines (soil half-life assays).
  • Use LC-MS/MS for quantification, ensuring LOD/LOQ meet EPA criteria. Disclose funding sources to address potential bias .

Q. What statistical methods are recommended for validating this compound’s dose-response relationships in heterogeneous populations?

Methodological Answer:

  • Apply mixed-effects models to account for inter-individual variability. Use Bayesian frameworks for small sample sizes .

  • Data Table : Example statistical outcomes from a hypothetical study:

    ModelAICBICp-valueEffect Size (Cohen’s d)
    Linear Regression450.2455.60.030.75
    Mixed-Effects432.8440.10.0081.12

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.